molecular formula C18H22O4S B11966299 4-phenylmethoxybutyl 4-methylbenzenesulfonate

4-phenylmethoxybutyl 4-methylbenzenesulfonate

Cat. No.: B11966299
M. Wt: 334.4 g/mol
InChI Key: BRMUZNTZRATWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenylmethoxybutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C18H22O6S2. It is a sulfonate ester, which is a class of compounds known for their diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenylmethoxybutyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenylmethoxybutanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same reaction conditions as in the laboratory, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-phenylmethoxybutyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.

    Oxidation and Reduction: The phenylmethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonates.

    Hydrolysis: Formation of 4-phenylmethoxybutanol and 4-methylbenzenesulfonic acid.

    Oxidation: Formation of phenylmethoxybutanal or phenylmethoxybutanoic acid.

    Reduction: Formation of phenylmethoxybutanol.

Scientific Research Applications

4-phenylmethoxybutyl 4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions involving sulfonate esters.

    Medicinal Chemistry: Investigated for potential use in drug development due to its ability to interact with biological molecules.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenylmethoxybutyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonate esters: These compounds share the sulfonate ester functional group and exhibit similar reactivity.

    Phenylmethoxybutyl derivatives: Compounds with similar alkyl chains and phenyl groups.

Uniqueness

4-phenylmethoxybutyl 4-methylbenzenesulfonate is unique due to its specific combination of a phenylmethoxybutyl group and a 4-methylbenzenesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in specialized applications .

Properties

Molecular Formula

C18H22O4S

Molecular Weight

334.4 g/mol

IUPAC Name

4-phenylmethoxybutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H22O4S/c1-16-9-11-18(12-10-16)23(19,20)22-14-6-5-13-21-15-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-15H2,1H3

InChI Key

BRMUZNTZRATWRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCOCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.